molecular formula C16H16N8 B2481984 6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile CAS No. 2320178-70-7

6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile

Cat. No.: B2481984
CAS No.: 2320178-70-7
M. Wt: 320.36
InChI Key: CEMPPQDYOMRHTM-UHFFFAOYSA-N
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Description

6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile is a useful research compound. Its molecular formula is C16H16N8 and its molecular weight is 320.36. The purity is usually 95%.
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Scientific Research Applications

Antibacterial Agents

A study by Frigola et al. (1995) explored the synthesis and structure-activity relationships of azetidinylquinolones, a class of compounds related to 6-(Methyl(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)amino)picolinonitrile. Their research found that chirality at the azetidine moiety is critical for increasing in vitro activity and oral efficacy as antibacterial agents (Frigola et al., 1995).

Cardiovascular Activity

Katrusiak et al. (2001) synthesized derivatives of triazolo- and tetrazolopyridazine, which are structurally similar to the query compound. Their research revealed a positive effect of these compounds in lowering blood pressure without affecting the heart rate in rats (Katrusiak et al., 2001).

Antimicrobial Evaluation

Bhuiyan et al. (2006) investigated thienopyrimidine derivatives, which share structural similarities with the compound . Their findings indicated pronounced antimicrobial activity in some of these derivatives (Bhuiyan et al., 2006).

Antioxidant Properties

Abuelizz et al. (2020) studied the antioxidant activity of compounds including pyridotriazolopyrimidines, which are related to the query compound. They found that these compounds displayed significant capacity to scavenge free radicals (Abuelizz et al., 2020).

Antihistaminic Activity and Eosinophil Infiltration Inhibitors

Research by Gyoten et al. (2003) on fused pyridazines, similar to the query compound, revealed compounds that exhibited both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis (Gyoten et al., 2003).

Selective Estrogen Receptor Degraders and Antagonists

Scott et al. (2020) discussed the optimization of tricyclic indazoles, structurally related to the query compound, as selective estrogen receptor degraders and antagonists, particularly for ER+ breast cancer treatment (Scott et al., 2020).

Crystal Structure and DFT Calculations

Sallam et al. (2021) conducted a study on triazole pyridazine derivatives, analyzing their crystal structure and performing density functional theory calculations. This research provides insights into the structural properties of compounds closely related to the query compound (Sallam et al., 2021).

Phosphodiesterase 1 Inhibitors

Li et al. (2016) developed a set of 3-aminopyrazolo[3,4-d]pyrimidinones, which are structurally akin to the query compound. These compounds were studied as phosphodiesterase 1 inhibitors for treating cognitive impairment associated with neurodegenerative and neuropsychiatric diseases (Li et al., 2016).

Properties

IUPAC Name

6-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8/c1-11-19-20-15-6-7-16(21-24(11)15)23-9-13(10-23)22(2)14-5-3-4-12(8-17)18-14/h3-7,13H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEMPPQDYOMRHTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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